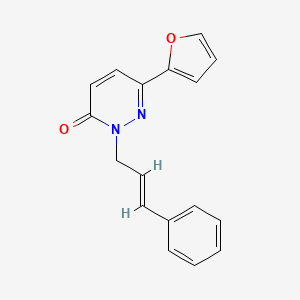
2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a cinnamyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated pyridazinone.
Addition of the Cinnamyl Group: The cinnamyl group can be added through a Heck reaction, where a cinnamyl halide reacts with the pyridazinone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The cinnamyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Dihydropyridazinones.
Substitution: Various substituted pyridazinones depending on the reagents used.
Scientific Research Applications
2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cinnamyl and furan groups could facilitate binding to hydrophobic pockets, while the pyridazinone core could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-cinnamyl-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with a thiophene ring instead of a furan ring.
2-cinnamyl-6-(pyridin-2-yl)pyridazin-3(2H)-one: Similar structure but with a pyridine ring instead of a furan ring.
2-cinnamyl-6-(phenyl)pyridazin-3(2H)-one: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
2-cinnamyl-6-(furan-2-yl)pyridazin-3(2H)-one is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to other heterocycles. This can influence its reactivity and interactions in various applications, making it a valuable compound for further study.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-11-10-15(16-9-5-13-21-16)18-19(17)12-4-8-14-6-2-1-3-7-14/h1-11,13H,12H2/b8-4+ |
InChI Key |
INFXZGWCYWUMRQ-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















